molecular formula C12H14Cl2F4OSi B12586863 Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane CAS No. 646063-07-2

Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane

Cat. No.: B12586863
CAS No.: 646063-07-2
M. Wt: 349.22 g/mol
InChI Key: SUZXSBWCPYDXQN-UHFFFAOYSA-N
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Description

Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane is a chemical compound known for its unique structure and properties. It is characterized by the presence of dichloro, phenyl, and tetrafluoropropoxy groups attached to a silane backbone. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane involves several steps. One common method includes the reaction of phenyltrichlorosilane with 3-(2,2,3,3-tetrafluoropropoxy)propyl magnesium bromide under controlled conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques like distillation or recrystallization .

Chemical Reactions Analysis

Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles, such as alcohols or amines, to form new compounds.

    Oxidation and Reduction: The phenyl group can undergo oxidation to form phenol derivatives, while reduction can lead to the formation of cyclohexyl derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.

Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane involves its ability to interact with various molecular targets. The dichloro groups can react with nucleophiles, leading to the formation of new bonds and compounds. The phenyl group can participate in π-π interactions, while the tetrafluoropropoxy group can enhance the compound’s stability and reactivity. These interactions enable the compound to exert its effects in various chemical and biological systems .

Comparison with Similar Compounds

Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane can be compared with other similar compounds, such as:

    Dichloromethylsilane: Lacks the phenyl and tetrafluoropropoxy groups, making it less stable and reactive.

    Phenyltrichlorosilane: Contains an additional chlorine atom and lacks the tetrafluoropropoxy group, leading to different reactivity and applications.

    Tetrafluoropropyltrichlorosilane: Contains three chlorine atoms and lacks the phenyl group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its combination of dichloro, phenyl, and tetrafluoropropoxy groups, which confer distinct chemical and physical properties .

Properties

CAS No.

646063-07-2

Molecular Formula

C12H14Cl2F4OSi

Molecular Weight

349.22 g/mol

IUPAC Name

dichloro-phenyl-[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane

InChI

InChI=1S/C12H14Cl2F4OSi/c13-20(14,10-5-2-1-3-6-10)8-4-7-19-9-12(17,18)11(15)16/h1-3,5-6,11H,4,7-9H2

InChI Key

SUZXSBWCPYDXQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CCCOCC(C(F)F)(F)F)(Cl)Cl

Origin of Product

United States

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